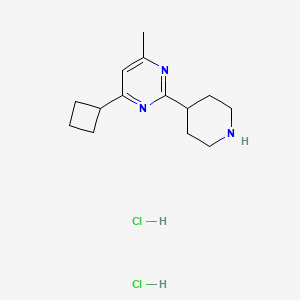

4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride

Description

4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride is a synthetic small-molecule compound characterized by a pyrimidine backbone substituted with cyclobutyl, methyl, and piperidin-4-yl groups. Its dihydrochloride salt form enhances solubility and bioavailability, making it suitable for therapeutic applications.

The compound’s mechanism of action aligns with cyclin-dependent kinase (CDK) inhibition, particularly targeting CDK2/4/6, as inferred from structurally and functionally related compounds like vanoxerine dihydrochloride (referred to in ). This polypharmacology enables broad-spectrum anti-cancer activity by disrupting cell cycle progression and inducing apoptosis .

Properties

IUPAC Name |

4-cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3.2ClH/c1-10-9-13(11-3-2-4-11)17-14(16-10)12-5-7-15-8-6-12;;/h9,11-12,15H,2-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFEQLZSIYBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCNCC2)C3CCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as cyclobutylamine, methyl iodide, and piperidine, followed by the formation of the pyrimidine ring . Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale production.

Chemical Reactions Analysis

4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Synthesis and Properties

The synthesis of 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride typically involves multiple steps, including cyclization of appropriate precursors. Common reagents include cyclobutylamine and methyl iodide. The compound has a molecular formula of C14H23Cl2N3 and a molecular weight of approximately 304.3 g/mol .

Chemistry

In the field of chemistry, 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various synthetic pathways, leading to the development of novel compounds with potential applications in different sectors.

Biology

Biologically, this compound is being investigated for its potential effects on cellular processes. Preliminary studies suggest it may interact with specific molecular targets, modulating receptor activity or enzymatic functions. Such interactions could have implications in understanding cellular signaling pathways and developing targeted therapies .

Medicinal Applications

Research is ongoing to evaluate the therapeutic potential of 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride in drug development. Its ability to influence biochemical pathways positions it as a candidate for treating various conditions, particularly those involving neurological or metabolic disorders. Case studies are currently exploring its efficacy and safety profiles in preclinical models .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its properties may enhance the performance of polymers or other materials, making it valuable in manufacturing sectors .

Case Studies

Several case studies highlight the applications of this compound:

- Neuropharmacological Studies : A study investigated the interaction of 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride with serotonin receptors, showing promising results in modulating neurotransmitter activity which could lead to new treatments for depression .

- Synthesis of Novel Compounds : Researchers have successfully utilized this compound as a precursor in synthesizing derivatives with enhanced biological activity, demonstrating its versatility as a synthetic intermediate .

- Material Science : Investigations into the use of this compound in polymer chemistry revealed that it can improve the thermal stability and mechanical properties of certain polymer blends, indicating its potential for industrial applications .

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Anti-Cancer Activity and CDK Inhibition Profiles

The compound is compared to three CDK inhibitors (Table 1): Adapalene (CDK2 inhibitor), Fluspirilene (CDK2 inhibitor), and Rafoxanide (CDK4/6 dual inhibitor).

| Compound | Target CDKs | IC50 (μM) in Cancer Cells | In Vivo Efficacy (Preclinical Models) |

|---|---|---|---|

| 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride (Vanoxerine dihydrochloride) | CDK2/4/6 | 3.79 (QGY7703), 4.04 (Huh7) | Reduces tumor growth in nude mice |

| Adapalene | CDK2 | 4.43 (DLD1), 7.135 (LoVo) | Tumor growth inhibition in colorectal models |

| Fluspirilene | CDK2 | 4.01 (HepG2), 3.46 (Huh7) | Effective in liver cancer models |

| Rafoxanide | CDK4/6 | 1.09 (A375), 1.31 (A431) | Potent activity in skin cancer models |

Key Findings :

- Broader Target Spectrum: The compound’s triple CDK2/4/6 inhibition confers broader anti-cancer activity compared to single or dual inhibitors like Adapalene or Rafoxanide.

- Potency vs. Selectivity : While Rafoxanide exhibits lower IC50 values (sub-2 μM in skin cancer), its CDK4/6 selectivity limits its utility in CDK2-driven cancers. In contrast, the compound’s balanced inhibition across CDK2/4/6 offers a therapeutic advantage in heterogeneous tumors .

Physicochemical and Pharmacokinetic Properties

- Solubility and Stability : Like capmatinib dihydrochloride, the compound likely exhibits pH-dependent solubility, favoring absorption in acidic environments (e.g., gastrointestinal tract) .

- Drug Delivery Considerations : Unlike H-7 dihydrochloride (a polypharmacology agent with off-target effects), this compound’s selectivity for CDKs may reduce systemic toxicity. However, its dihydrochloride salt necessitates tailored formulations (e.g., enteric coatings) to optimize bioavailability .

Clinical and Preclinical Outcomes

- Apoptosis Induction : All compared compounds inhibit cell cycle progression (G1/S phase arrest) and activate caspase-mediated apoptosis in vitro. However, the compound’s triple CDK inhibition enhances apoptosis in CDK4/6-resistant cell lines .

- Side Effect Profiles : Fluspirilene and Adapalene are associated with neurological and dermatological side effects, respectively, due to off-target interactions. The compound’s narrower kinase inhibition profile (vs. Rafoxanide) may mitigate such risks .

Biological Activity

4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride (CAS No. 2445793-00-8) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclobutyl group and a piperidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on diverse sources.

- Molecular Formula : C14H21N3.2Cl

- Molecular Weight : 304.26 g/mol

- InChI Key : VKQFEQLZSIYBBN-UHFFFAOYSA

The biological activity of 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride is believed to stem from its interaction with specific molecular targets within cells. While the exact pathways remain under investigation, preliminary studies suggest that it may modulate the activity of various receptors and enzymes involved in cellular signaling processes. For instance, it has been observed to influence pathways related to cell proliferation and apoptosis, indicating potential utility in cancer therapy .

Anticancer Properties

Research indicates that pyrimidine derivatives can exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine can inhibit cell proliferation, migration, and invasion in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides demonstrated effectiveness against A431 vulvar epidermal carcinoma cells, suggesting a promising avenue for further exploration .

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. Some derivatives have shown efficacy against bacterial and fungal strains, which could be attributed to their ability to disrupt essential cellular processes in pathogens. This suggests that 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine may possess similar antimicrobial effects worth investigating .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly through modulation of nitric oxide synthase (iNOS) activity. Inhibitors of iNOS have been linked to reduced neuroinflammation, which is a critical factor in neurodegenerative diseases. Further research is needed to elucidate the specific neuroprotective mechanisms associated with this compound .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride, a comparison with other related pyrimidine derivatives can provide insights into its pharmacological profile.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methyl-2-piperidin-4-ylpyrimidine | Lacks cyclobutyl group | Moderate cytotoxicity |

| 2-Piperidin-4-ylpyrimidine | Lacks cyclobutyl and methyl groups | Limited anticancer activity |

| 4-Cyclobutylpyrimidine | No piperidine moiety | Antimicrobial properties |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of the cyclobutyl and piperidine groups in enhancing the compound's efficacy.

Case Studies

- Study on Cancer Cell Lines : A study evaluating the effects of various pyrimidine derivatives found that compounds structurally similar to 4-Cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine exhibited significant inhibition of cell growth in breast cancer cell lines (MCF7). The study highlighted the potential for these compounds as lead candidates for developing new anticancer therapies .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of several pyrimidine derivatives against common bacterial strains such as E. coli and S. aureus. Results indicated that some derivatives showed promising inhibitory effects, warranting further exploration into their mechanisms and potential applications in treating infections .

Q & A

Q. What are the key methodological considerations for synthesizing 4-cyclobutyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride?

Synthesis involves multi-step reactions, often requiring optimized solvent systems and purification techniques. For example:

- Solvent selection : Methanol-water mixtures are effective for suspending intermediates and facilitating reflux conditions (e.g., 2 hours under reflux) .

- Purification : Silica gel column chromatography with gradients like chloroform:methanol:ammonia (96:4:0.4) is critical for isolating the target compound. Post-purification, conversion to the hydrochloride salt via ethanol-based recrystallization improves stability .

- Yield optimization : Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., sodium acetate as a base) can enhance yields up to 81% .

Q. How should researchers safely handle and dispose of this compound during experiments?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in fume hoods or gloveboxes when toxic vapors are generated .

- Waste management : Segregate organic and aqueous waste streams. Collaborate with certified hazardous waste disposal services to mitigate environmental risks .

- Intermediate stability : Store hygroscopic intermediates (e.g., freebase forms) under inert atmospheres to prevent decomposition .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz) in DMSO-d₆ resolves piperidinyl protons (δ 1.5–2.8 ppm) and pyrimidine ring protons (δ 8.2–8.5 ppm). Coupling constants (e.g., J = 6.0 Hz) confirm stereochemistry .

- Melting point analysis : Decomposition points (e.g., 219°C) validate crystalline purity .

- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile:water (70:30) to assess purity ≥98% .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction parameters for this compound?

- Variable screening : Use a 2⁴ factorial design to test variables like temperature (20–80°C), solvent polarity (methanol vs. acetonitrile), catalyst loading (0.1–1.0 equiv), and reaction time (1–24 hours). Response surfaces can identify optimal conditions for yield and purity .

- Case study : A central composite design reduced reaction steps for a pyrimidine derivative from 11 to 7 steps while maintaining ≥95% yield, demonstrating DoE’s utility in minimizing resource use .

Q. What computational strategies can predict and resolve discrepancies in synthesis outcomes?

- Reaction path searches : Apply density functional theory (DFT) to model transition states and intermediates. For example, quantum mechanical calculations can predict regioselectivity in cyclobutyl group attachment .

- Data reconciliation : When experimental yields deviate from computational predictions (>10% error), refine force fields or re-evaluate solvent effects using COSMO-RS solvation models .

- Machine learning : Train neural networks on PubChem data to predict solubility or reactivity under novel conditions (e.g., ionic liquid solvents) .

Q. How do researchers address contradictions in biological activity data for this compound?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (IC₅₀ ± SEM). Discrepancies >2-fold may indicate batch variability or assay interference .

- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed piperidinyl groups) that could alter activity .

- Structural analogs : Compare with derivatives like 2-chloro-4-(chloromethyl)pyridine hydrochloride to isolate structure-activity relationships (SAR) .

Q. What advanced characterization methods resolve ambiguities in crystallographic or spectroscopic data?

- Single-crystal X-ray diffraction (SCXRD) : Resolve piperidinyl conformation and counterion (Cl⁻) positioning. For example, a recent study on pyrido[4,3-d]pyrimidine derivatives achieved 0.8 Å resolution using synchrotron radiation .

- Dynamic NMR (DNMR) : Detect restricted rotation in the cyclobutyl group at low temperatures (−40°C), confirming steric hindrance effects .

- Mass spectrometry (HRMS) : Accurately measure molecular ion peaks (e.g., m/z 307.1784 for [M+H]⁺) to distinguish isobaric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.